molecular formula C13H16N2O2 B2913393 Benzyl (1-cyano-2-methylpropan-2-yl)carbamate CAS No. 1381948-24-8

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate

Cat. No. B2913393
CAS RN: 1381948-24-8
M. Wt: 232.283
InChI Key: SNRLEYUDOZNHMI-UHFFFAOYSA-N
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Description

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C13H16N2O2 . It is also known as Carbamic acid, N-(2-cyano-1,1-dimethylethyl)-, phenylmethyl ester .


Molecular Structure Analysis

The molecular structure of Benzyl (1-cyano-2-methylpropan-2-yl)carbamate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 232.28 .

Scientific Research Applications

Chemical Synthesis

“Benzyl (1-cyano-2-methylpropan-2-yl)carbamate” is used as a key precursor in the synthesis of new acrylonitrile derivatives . It is prepared by diazotization of 2-amino-benzimidazole with malononitrile in pyridine .

Preparation of New Heterocyclic Compounds

This compound is used to prepare new heterocyclic compounds by reacting with various secondary amines such as piperidine, morpholine, piperazine, diphenylamine, N-methyl glucamine, and diethanolamine .

Antioxidant Activity

One of the derivatives of this compound, specifically compound 14, has shown significant antioxidant activity when compared to other compounds .

Antitumor Activity

Several derivatives of this compound have shown potent antitumor activity against HepG2 cell line . Compounds 16, 22, and 25 have also shown potent activity against WI-38 cell line . Moreover, compounds 16 and 22 have shown strong resistance against VERO cell line . On the other hand, compounds 7, 14, 15, 16, and 22 have shown strong activity against MCF-7 cell line .

Molecular Docking

Molecular docking studies have been conducted on compounds 22 and 24. The results showed that compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing it within the pocket, with a promising binding score of -8.12 .

Bioactivity Screening

The compound is used for bioactivity screening purposes. It is used to synthesize new acrylonitrile derivatives, which are then used to prepare new heterocyclic compounds for bioactivity screening .

properties

IUPAC Name

benzyl N-(1-cyano-2-methylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRLEYUDOZNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate

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